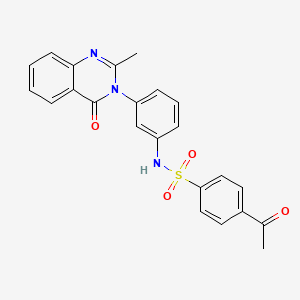
4-乙酰基-N-(3-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-acetyl-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Benzenesulfonamides have been extensively studied for their potential as inhibitors of various enzymes, including carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in a range of physiological and pathological processes such as glaucoma, cancer, and neurodegenerative diseases .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the attachment of a sulfonyl group to an aromatic ring, followed by the introduction of various substituents that confer the desired biological activity. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves the formation of a thiazole ring and its subsequent coupling with a benzenesulfonamide moiety . Similarly, the synthesis of 4-anilinoquinazoline-based benzenesulfonamides as carbonic anhydrase inhibitors involves the combination of a quinazoline scaffold with a benzenesulfonamide group . These synthetic routes often employ techniques such as cycloadditions, Pictet-Spengler reactions, and Click chemistry to achieve the desired molecular architecture .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic benzene ring, which is further modified by various substituents that enhance the compound's affinity and selectivity towards target enzymes. The quinazoline ring, often found in these compounds, is a bicyclic system that provides a rigid framework for interaction with enzyme active sites . Molecular docking studies are frequently used to predict the binding mode of these compounds within the enzyme's active site, providing insights into their inhibitory potency and selectivity .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in a variety of chemical reactions, depending on their substituents. For example, the presence of an anilino group can facilitate interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions . The introduction of a triazole moiety, as seen in some tetrahydroisoquinoline-based benzenesulfonamides, can lead to the formation of additional hydrogen bonds, enhancing the compound's anticancer activity . The reactivity of these compounds is crucial for their biological function as enzyme inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For instance, the introduction of fluorine atoms can increase the metabolic stability and membrane permeability of the compounds, as seen in some carbonic anhydrase inhibitors . The presence of a mercaptoquinazolinone moiety can confer potent and selective inhibition of human carbonic anhydrase isoforms, which is critical for the development of anticancer drugs .
科学研究应用
抗菌活性
Vanparia 等人 (2013 年) 的一项研究合成了一系列整合了 4-喹唑酮和磺酰胺部分的衍生物,包括与 4-乙酰基-N-(3-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)苯磺酰胺相似的化合物。这些化合物对各种细菌和真菌表现出显着的体外抗菌活性,证明了它们作为抗菌剂的潜力 (Vanparia 等人,2013 年)。
镇痛和抗炎活性
Dewangan 等人 (2016 年) 的研究重点是合成与喹唑啉-4-酮相连的新型 1,3,4-恶二唑衍生物,其与 4-乙酰基-N-(3-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)苯磺酰胺在结构上相似。在动物模型中评估了这些化合物的镇痛和抗炎活性,显示出在该领域的显着潜力 (Dewangan 等人,2016 年)。
降压和利尿活性
Rahman 等人 (2014 年) 的一项研究合成了一系列 N-取代的苯磺酰胺衍生物,其中包括与 4-乙酰基-N-(3-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)苯磺酰胺相似的结构元素。这些化合物在大鼠模型中显示出显着的降压和利尿活性,表明它们在治疗高血压和相关疾病中具有潜在的应用 (Rahman 等人,2014 年)。
阿尔茨海默病研究
Zarei 等人 (2021 年) 设计和合成了一系列化合物,包括 1-苄基-4-((4-氧代喹唑啉-3(4H)-基)甲基)吡啶-1-鎓衍生物,其在结构上与 4-乙酰基-N-(3-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)苯磺酰胺相关。这些化合物被评估为乙酰胆碱酯酶和丁酰胆碱酯酶的抑制剂,这些酶与阿尔茨海默病有关,在抑制活性方面显示出有希望的结果 (Zarei 等人,2021 年)。
抗肿瘤活性
Alqasoumi 等人 (2010 年) 合成了具有磺酰胺部分的新型四氢喹啉衍生物,其结构与 4-乙酰基-N-(3-(2-甲基-4-氧代喹唑啉-3(4H)-基)苯基)苯磺酰胺相关。这些化合物表现出显着的体外抗肿瘤活性,表明它们作为抗肿瘤剂的潜力 (Alqasoumi 等人,2010 年)。
属性
IUPAC Name |
4-acetyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-15(27)17-10-12-20(13-11-17)31(29,30)25-18-6-5-7-19(14-18)26-16(2)24-22-9-4-3-8-21(22)23(26)28/h3-14,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQOTXKUCUEAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

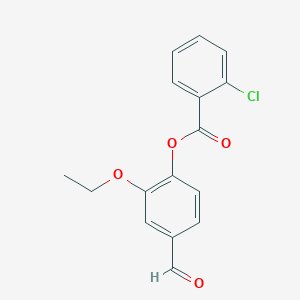
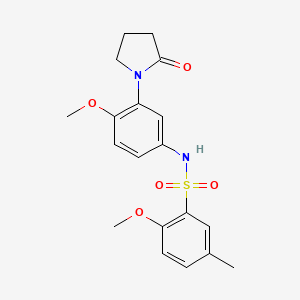
![5-[1-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B3012025.png)
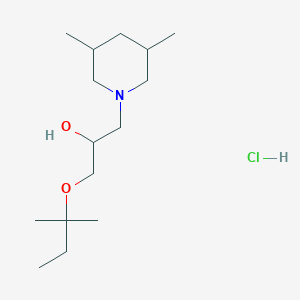
![8-(2-(2-hydroxyethoxy)ethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3012031.png)

![2-methoxyethyl 6-(2-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B3012033.png)
![2,4-Dimethyl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B3012034.png)
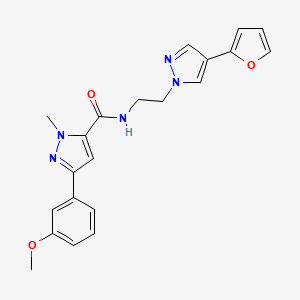
![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)
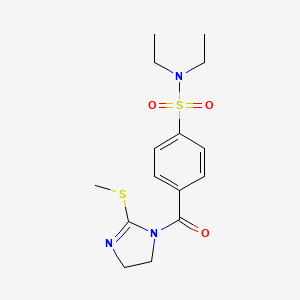
![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)
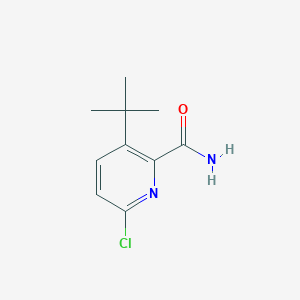
![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)